molecular formula C33H49NO5 B14702617 (3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) CAS No. 18189-68-9

(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester)

Cat. No.: B14702617
CAS No.: 18189-68-9
M. Wt: 539.7 g/mol
InChI Key: SIGRSVOWFCMAHQ-WYHNMDDKSA-N
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Description

(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes acetylation and esterification reactions under controlled conditions. For instance, the diacetate ester can be prepared by reacting the corresponding diol with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex triterpenoid derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3beta,23-dihydroxyurs-12-en-28-oic acid 28-O-beta-D-glucopyranoside: A triterpenoid saponin with similar structural features.

    3beta,23-Dihydroxyurs-12,18-diene-28-oic acid beta-D-glucopyranosyl ester: Another triterpenoid with comparable biological activities.

Uniqueness

(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) is unique due to its specific acetyl and ester functional groups, which confer distinct chemical reactivity and biological properties

Properties

CAS No.

18189-68-9

Molecular Formula

C33H49NO5

Molecular Weight

539.7 g/mol

IUPAC Name

[(3S,6aS,6bS,9S,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-1-acetyl-3-acetyloxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,9,11,11a-dodecahydrobenzo[a]fluoren-3-yl] acetate

InChI

InChI=1S/C33H49NO5/c1-18-14-31(39-23(6)37)32(34(17-18)21(4)35)20(3)26-10-11-27-28-9-8-24-15-25(38-22(5)36)12-13-33(24,7)30(28)16-29(27)19(26)2/h8,18,20,25-28,30-32H,9-17H2,1-7H3/t18-,20-,25-,26+,27-,28-,30-,31+,32-,33-/m0/s1

InChI Key

SIGRSVOWFCMAHQ-WYHNMDDKSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](N(C1)C(=O)C)[C@@H](C)[C@@H]2CC[C@H]3[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4CC3=C2C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C(N(C1)C(=O)C)C(C)C2CCC3C4CC=C5CC(CCC5(C4CC3=C2C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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